N'-(3-Chloro-4-fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide
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Overview
Description
N’-(3-Chloro-4-fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide is a complex organic compound characterized by its unique structural components, including a chloro-fluorophenyl group, a furan-thiophene moiety, and an oxamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Chloro-4-fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the preparation of the intermediate compound by reacting 3-chloro-4-fluoroaniline with 2-bromoethylamine under basic conditions to form N-(3-chloro-4-fluorophenyl)-2-bromoethylamine.
Coupling Reaction: The intermediate is then coupled with 4-(furan-2-yl)thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired oxamide linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain N’-(3-Chloro-4-fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and scalable purification methods to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro or fluoro groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, N’-(3-Chloro-4-fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide is used as a building block for the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its structural features make it a candidate for the design of inhibitors or modulators of specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, N’-(3-Chloro-4-fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide is used in the development of specialty chemicals and advanced materials. Its properties are leveraged to create products with specific functionalities, such as improved stability or enhanced reactivity.
Mechanism of Action
The mechanism of action of N’-(3-Chloro-4-fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-Chloro-4-fluorophenyl)-N-[2-(thiophen-2-yl)-2-hydroxyethyl]oxamide
- N’-(3-Chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxyethyl]oxamide
- N’-(3-Chloro-4-fluorophenyl)-N-[2-(4-methylthiophen-2-yl)-2-hydroxyethyl]oxamide
Uniqueness
N’-(3-Chloro-4-fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide is unique due to the presence of both furan and thiophene rings in its structure. This dual heterocyclic system provides distinct electronic and steric properties, making it a versatile compound for various applications. Its combination of chloro and fluoro substituents also enhances its reactivity and potential for further functionalization.
This detailed article provides a comprehensive overview of N’-(3-Chloro-4-fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O4S/c19-12-7-11(3-4-13(12)20)22-18(25)17(24)21-8-14(23)16-6-10(9-27-16)15-2-1-5-26-15/h1-7,9,14,23H,8H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZOOQLAYDUHCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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